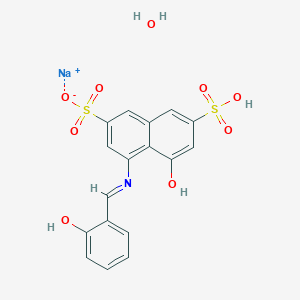

Azomethine-H monosodium salt hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIGDXDVSZJVSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NNaO9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32266-60-7 (Parent) | |

| Record name | Azomethine-H sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Azomethine-H sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5941-07-1, 206752-32-1 | |

| Record name | Azomethine-H sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azomethine-H monosodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azomethine-H Monosodium Salt Hydrate for Researchers and Drug Development Professionals

Introduction: Azomethine-H monosodium salt hydrate (B1144303) is a highly valuable organic compound primarily utilized as a chromogenic agent in analytical chemistry. Its principal application lies in the sensitive and selective colorimetric determination of boron in a wide array of samples, including environmental waters, soil extracts, plant tissues, and various industrial materials.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for boron analysis, and an exploration of its reaction mechanisms.

Core Chemical and Physical Properties

Azomethine-H monosodium salt hydrate is a yellow to orange powder.[4] It is soluble in water, ethanol, and acetone.[4][5] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 206752-32-1 | [4] |

| Molecular Formula | C₁₇H₁₂NNaO₈S₂ · xH₂O | [6] |

| Molecular Weight | 445.40 g/mol (anhydrous basis) | [6] |

| Appearance | Yellow to orange powder | [4] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in water, ethanol, and acetone.[4][5] Also soluble in 1 M NaOH (49.00-51.00 mg/mL). | |

| Maximum Absorbance (λmax) | 340-344 nm |

Analytical Applications and Spectroscopic Data

The foremost application of Azomethine-H is in the spectrophotometric quantification of boron. The reaction between boric acid and Azomethine-H in a buffered aqueous solution forms a stable, colored complex. The intensity of the color, measured by its absorbance, is directly proportional to the boron concentration.

| Analytical Parameter | Value | Reference(s) |

| Wavelength of Maximum Absorbance (Complex) | ~410-430 nm | [7] |

| Molar Absorptivity (ε) | 8300 L mol⁻¹ cm⁻¹ | [8] |

| Limit of Detection (LOD) | 0.02 - 0.0514 ppm | [9] |

| Linear Range | Up to 3 ppm | |

| Optimal pH | 5.1 - 5.24 | [9] |

| Reaction Time for Full Color Development | 40 - 60 minutes | [9] |

Reaction Mechanism with Boron

The reaction between boric acid (H₃BO₃) and Azomethine-H proceeds in an acidic medium to form a 1:1 bischelate complex with a tetrahedral boron center. This complex is responsible for the yellow-orange color observed in the analytical procedure.

Reaction of Boric Acid with Azomethine-H.

Experimental Protocols

Preparation of Reagents

1. Azomethine-H Reagent Solution:

-

Dissolve 0.5 g of this compound and 1 g of ascorbic acid in 50 mL of distilled water.

-

This solution should be stored in a plastic bottle in a dark place at room temperature and is stable for up to 20 hours.[10] The ascorbic acid acts as an antioxidant.

2. Buffer-Masking Solution:

-

Dissolve 50 g of ammonium (B1175870) acetate (B1210297) in 100 mL of distilled water.

-

Add 25 mL of glacial acetic acid.

-

Add 1.4 g of EDTA disodium (B8443419) salt to mask potential interfering ions.

Spectrophotometric Determination of Boron in Water Samples

This protocol is adapted from established methods for the analysis of boron in aqueous solutions.

1. Sample Preparation:

-

Collect the water sample in a clean plastic bottle.

-

If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.

2. Color Development:

-

Pipette 10 mL of the water sample (or a diluted aliquot) into a test tube.

-

Add 2.5 mL of the Buffer-Masking Solution and mix well.

-

Add 2.5 mL of the Azomethine-H Reagent Solution and mix thoroughly.

-

Allow the solution to stand for 40-60 minutes at room temperature for full color development.[9]

3. Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 415 nm.

-

Use a reagent blank (prepared by substituting distilled water for the sample) to zero the instrument.

-

Measure the absorbance of the sample.

4. Calibration:

-

Prepare a series of standard boron solutions of known concentrations (e.g., 0, 0.5, 1.0, 2.0, 3.0 ppm) from a certified boron stock solution.

-

Treat the standards in the same manner as the samples (steps 2 and 3).

-

Plot a calibration curve of absorbance versus boron concentration.

-

Determine the boron concentration in the sample by comparing its absorbance to the calibration curve.

Interferences

Several ions can interfere with the determination of boron using the Azomethine-H method. The most common interfering ions and their tolerable concentrations are listed below. The use of EDTA in the buffer solution helps to mask many of these interferences.[11]

| Interfering Ion | Tolerable Concentration | Reference(s) |

| Fluoride (F⁻) | 5000 ppm | [11] |

| Aluminum (Al³⁺) | 3000 ppm | [11] |

| Cupric (Cu²⁺) | 2500 ppm | [11] |

| Ferric (Fe³⁺) | 200 ppm | [11] |

Experimental Workflow

The following diagram illustrates the typical workflow for the determination of boron in a water sample using the Azomethine-H method.

Workflow for Boron Determination.

Conclusion

This compound is a robust and reliable reagent for the colorimetric determination of boron. Its ease of use, high sensitivity, and the ability to mitigate interferences make it a preferred method for researchers and analysts in various scientific disciplines. The detailed protocols and data presented in this guide are intended to facilitate its effective application in laboratory settings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]

- 5. AZOMETHIN-H MONOSODIUM SALT HYDRATE | 206752-32-1 [chemicalbook.com]

- 6. 206752-32-1|Azomethine-H monosodium salt, 95%| Ottokemi™ [ottokemi.com]

- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 8. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]

- 9. lajans.com.ng [lajans.com.ng]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Azomethine-H Monosodium Salt Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azomethine-H monosodium salt hydrate (B1144303) is a pre-metallized dye and a sensitive chromogenic reagent widely utilized in analytical chemistry. Its primary application lies in the colorimetric and spectrophotometric determination of boron in various matrices, including soil, water, plant tissues, and industrial materials. This technical guide provides an in-depth overview of the chemical and physical properties of Azomethine-H monosodium salt hydrate, detailed experimental protocols for its use, and a summary of its synthesis.

Chemical and Physical Properties

This compound is a yellow to orange powder.[1][2] It is soluble in water, ethanol, and acetone. The compound is chemically stable under standard ambient conditions (room temperature).[3]

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C₁₇H₁₂NNaO₈S₂ · xH₂O | [4][5] |

| Molecular Weight | 445.40 g/mol (anhydrous basis) | [4][5][6] |

| CAS Number | 206752-32-1 | [4][5][6] |

| Appearance | Yellow to orange powder | [1][2] |

| Melting Point | >300 °C | [6][7] |

| Solubility | Soluble in water, ethanol, and acetone. Soluble in 1 M NaOH (49.00-51.00 mg/mL, yellow to orange). Soluble in DMSO (55 mg/mL). | [8] |

| UV-Vis λmax | 340-344 nm. The complex with boron has an absorption maximum at approximately 415 nm. | [7][8] |

| Purity (by HPLC) | Typically ≥95% | [3][5][6] |

| Loss on Drying | Max. 1.0% | [3] |

| Sodium (Na) Content | 4.5 – 5.5% | [3] |

| Stability | Stable under normal conditions. Protect from light and moisture. | [3][7] |

Experimental Protocols

The most prominent application of this compound is in the determination of boron. The following is a detailed protocol for this colorimetric method.

Determination of Boron in Water Samples using UV/Vis Spectroscopy

This method is based on the reaction of Azomethine-H with boron in a buffered aqueous solution to form a colored complex, the absorbance of which is measured spectrophotometrically.

1. Reagent Preparation:

-

Azomethine-H Reagent:

-

Dissolve 0.90 g of this compound and 2.0 g of ascorbic acid in 100 mL of deionized water.[2]

-

Gentle heating in a water bath may be required to aid dissolution.[2]

-

The ascorbic acid is added to prevent oxidation of the reagent.[9]

-

Store the solution in a refrigerator; it is stable for up to 48 hours.[2]

-

-

Buffer-Masking Agent:

-

Dissolve 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water.[2]

-

Slowly add 125 mL of acetic acid and mix well.[2] This solution serves to maintain the optimal pH and mask interfering ions.

-

2. Standard Preparation:

-

Prepare a series of boron standard solutions with concentrations ranging from 0.1 to 10 ppm by diluting a certified boron stock solution.

3. Sample Analysis:

-

To 3 mL of the water sample (or diluted sample) in a test tube, add 1 mL of the Buffer-Masking agent and mix thoroughly.[2]

-

Add 1 mL of the Azomethine-H reagent and mix again.[2]

-

Allow the solution to stand for 1 hour for full color development.[2]

-

Measure the absorbance of the solution at 415 nm using a UV/Vis spectrophotometer, with a reagent blank as the reference.[9]

4. Calibration and Calculation:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding boron concentrations.

-

Determine the boron concentration in the sample from the calibration curve.

Synthesis and Reaction Mechanisms

Synthesis of Azomethine-H

Azomethine-H is synthesized through the condensation reaction of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) or its monosodium salt with salicylaldehyde.[5][10]

Caption: Synthesis workflow for this compound.

Reaction with Boron for Colorimetric Detection

The analytical utility of Azomethine-H lies in its specific reaction with borate (B1201080) ions to form a stable, colored complex. This reaction is the basis for the spectrophotometric determination of boron.

Caption: Workflow for the colorimetric determination of boron using Azomethine-H.

Safety and Handling

This compound is not classified as a hazardous substance or mixture.[3] However, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[4] Use personal protective equipment such as gloves and safety glasses.[4] In case of contact with eyes, rinse immediately with plenty of water.[6] If inhaled, move the person into fresh air.[4]

Conclusion

This compound is an indispensable reagent for the determination of boron across various scientific and industrial fields. Its high sensitivity, stability, and the simplicity of the analytical method make it a preferred choice for researchers. This guide provides a foundational understanding of its chemical properties, practical application, and synthesis, serving as a valuable resource for professionals in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 3. Automated preparation of Azomethine-H and the subsequent determination of boron in fertilizer process and water effluent streams with sequential injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 5. CN104744320A - Preparation method of azomethine-H acid - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic Acid [benchchem.com]

An In-depth Technical Guide to Azomethine-H Monosodium Salt Hydrate (CAS: 206752-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azomethine-H monosodium salt hydrate (B1144303), identified by CAS number 206752-32-1, is a versatile chemical compound with significant applications in analytical chemistry and potential implications in biomedical research. Primarily, it serves as a highly effective colorimetric reagent for the determination of boron in a wide array of environmental and biological samples.[1][2] Its utility in this regard is well-documented, with established protocols for accurate and sensitive boron quantification. Beyond its analytical applications, preliminary studies have indicated that Azomethine-H may possess biological activities, including potential antimalarial properties linked to the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the technical data available for Azomethine-H monosodium salt hydrate, including its physicochemical properties, detailed experimental protocols for boron analysis, and an exploration of its nascently understood biological effects.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 206752-32-1 |

| Molecular Formula | C₁₇H₁₂NNaO₈S₂ · xH₂O |

| Molecular Weight | 445.40 g/mol (anhydrous basis) |

| Appearance | Yellow to orange powder |

| Solubility | Soluble in water, ethanol, and acetone. Soluble in 1 M NaOH (49.00-51.00 mg/mL), resulting in a yellow to orange solution.[1] |

| Melting Point | >300 °C |

| UV Absorption Maximum (λmax) | 340-344 nm[1] |

| Purity (Assay) | Typically ~95% or higher |

| Storage | Room temperature, in a dry, well-ventilated place. |

Analytical Applications: Spectrophotometric Determination of Boron

The most prominent application of this compound is in the quantitative analysis of boron. The compound forms a stable, colored complex with boron in an aqueous solution, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the boron concentration.

Reaction Mechanism

Azomethine-H reacts with borate (B1201080) ions in a buffered solution to form a yellow-orange complex. The proposed reaction involves the condensation of boric acid with the hydroxyl and amino groups of the Azomethine-H molecule.

References

An In-depth Technical Guide to the Azomethine-H Reaction with Boron

This technical guide provides a comprehensive overview of the reaction mechanism between azomethine-H and boron, a cornerstone for the spectrophotometric determination of boron in various matrices. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this analytical method.

Core Reaction Mechanism

The azomethine-H method is a sensitive and highly selective colorimetric technique for the determination of dissolved boron.[1] The underlying principle involves the formation of a stable, yellow-colored complex between borate (B1201080) ions and azomethine-H (4-hydroxy-5-(salicylideneamino)-2,7-naphthalenedisulfonic acid).[2][3]

The reaction is understood to proceed as a boron-catalyzed condensation. In an aqueous solution, azomethine-H exists in equilibrium with its hydrolysis products: salicylaldehyde (B1680747) and H-acid (8-amino-1-naphthol-3,6-disulfonic acid).[4] The formation of the boron-azomethine-H complex from these precursors is typically slow. However, the presence of boric acid (or borate ions) drives the reaction forward, acting as a template to facilitate the condensation and form the stable Schiff base complex.[1][4] Studies have confirmed that the resulting complex has a molar ratio of 1:2 between boron and azomethine-H.[5]

The reaction is typically carried out in a slightly acidic to neutral buffered medium to achieve optimal color development.[1] The intensity of the yellow color, measured via spectrophotometry, is directly proportional to the concentration of boron in the sample.[1]

Quantitative Data Summary

The efficiency and sensitivity of the azomethine-H method are dependent on several key parameters. The following tables summarize the quantitative data gathered from various studies.

Table 1: Optimal Reaction Conditions

| Parameter | Value | Reference |

| Optimal pH | 4.5 - 5.8 | [6] |

| 5.24 ± 0.02 | ||

| ~6.0 | [4] | |

| Reaction Time | 15 minutes | [1] |

| (Color Development) | 40 minutes | [2] |

| 60 minutes | [7] | |

| 5 minutes (with NH₄⁺) | [4] | |

| 10 minutes (with SDS) | [8] | |

| Wavelength (λmax) | 410 nm | [1] |

| 411 nm | [9] | |

| 412 nm | [6] | |

| 413 nm | [4] | |

| 414 nm | [2] | |

| 415 nm | ||

| 430 nm | [7] |

Table 2: Analytical Performance Characteristics

| Parameter | Value | Reference |

| Linear Range | Up to 30 µg/25 ml | [6] |

| Up to 3 ppm | ||

| 1 - 10 ppm | [9] | |

| 0.05 - 2.50 mg/L | [2] | |

| 0.05 - 10 µg/mL | [8] | |

| Molar Absorptivity | 8300 L·mol⁻¹·cm⁻¹ | [6] |

| Limit of Detection | 0.0514 ppm | |

| (Spectrophotometric) | ||

| Limit of Detection | 7 µg/L | [8] |

| (Fluorimetric) |

Experimental Protocols

Precise and reproducible results hinge on carefully prepared reagents and a standardized procedure. The following sections detail common methodologies cited in the literature.

Azomethine-H Reagent Solution:

-

Method A: Dissolve 0.5 g of azomethine-H and 1.0 g of ascorbic acid in 50 mL of distilled water. Transfer to a plastic bottle for storage. Ascorbic acid serves as an antioxidant.

-

Method B: Weigh 0.90 g of azomethine-H into a 100 mL volumetric flask containing 50 mL of deionized water. Add 2.0 g of ascorbic acid. Dissolve by heating gently in a water bath, then cool. Dilute to the final volume with deionized water. This solution should be stored in a refrigerator and is stable for up to 48 hours.[7]

Buffer and Masking Agent Solution:

-

Method A: Prepare a buffer solution by dissolving 50 g of ammonium (B1175870) acetate (B1210297) in 100 mL of distilled water, followed by the addition of 25 mL of glacial acetic acid. To prevent interference from metal ions, add 1.4 g of EDTA salt to this buffer solution.

-

Method B: Dissolve 250 g of ammonium acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix thoroughly.[7]

The following workflow outlines the typical steps for boron determination using the azomethine-H method.

Detailed Steps:

-

Pipette a known volume of the sample (e.g., 3 mL) into a suitable test tube.[7]

-

Add the prepared buffer-masking agent (e.g., 1 mL) and mix the solution well.[7]

-

Add the azomethine-H reagent (e.g., 1 mL) and mix again.[7]

-

Allow the solution to stand for a specified period (e.g., 40 to 60 minutes) at room temperature to allow for full color development.[7]

-

Using a spectrophotometer, measure the absorbance of the solution at the predetermined wavelength of maximum absorbance (typically between 410-420 nm).[2]

-

Determine the boron concentration by comparing the sample's absorbance to a calibration curve prepared from standard boron solutions.

References

- 1. cdn.hach.com [cdn.hach.com]

- 2. images.hach.com [images.hach.com]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. The Discussion on Reaction Mechanism of Determining Boron with Azomethine-H [yskw.ac.cn]

- 6. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]

- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 8. Fluorimetric detection of boron by azomethine-H in micellar solution and sol-gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Spectral Signature of Azomethine-H Boron Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral characteristics of the Azomethine-H boron complex, a critical reagent in the determination of boron. This document details the spectrophotometric and fluorimetric properties of the complex, outlines rigorous experimental protocols for its use, and presents visual representations of the underlying chemical and procedural workflows.

Spectrophotometric (UV-Vis) Characteristics

The reaction between boric acid and Azomethine-H in a slightly acidic medium forms a stable, colored complex, which is the basis for the most widely used spectrophotometric method for boron determination. The resulting 1:1 bischelate complex with tetrahedral boron exhibits distinct absorption properties in the visible range.[1]

Quantitative Spectrophotometric Data

The key parameters for the spectrophotometric analysis of the Azomethine-H boron complex are summarized in the table below. These values have been compiled from various studies and represent the consensus in the scientific literature.

| Parameter | Value | Notes |

| Absorption Maximum (λmax) | 410 - 430 nm | The optimal wavelength for measurement is consistently reported in this range.[1] |

| Molar Absorptivity (ε) | 3,620 L·mol⁻¹·cm⁻¹ | |

| Optimal pH | 5.1 - 5.3 | A buffered solution is crucial for reproducible results.[1] |

| Linear Range | 0.08 - 3.00 ppm | The complex follows Beer's Law within this concentration range.[1] |

| Limit of Detection (LOD) | 0.04 - 0.0514 ppm | |

| Color Development Time | 40 - 60 minutes | The complex requires time to form completely for accurate measurement. |

Fluorescence Characteristics

The Azomethine-H boron complex also exhibits fluorescence, offering an alternative and highly sensitive method for boron quantification.

Quantitative Fluorescence Data

The fluorimetric properties of the complex are summarized below. This method provides a lower detection limit compared to spectrophotometry.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | 416 nm | [2] |

| Emission Wavelength (λem) | 486 nm | [2] |

| Linear Range | 0.05 - 10 µg/mL | [2] |

| Limit of Detection (LOD) | 7 µg/L | [2] |

| Stokes Shift | 70 nm | Calculated from the excitation and emission maxima. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the spectrophotometric analysis of boron using the Azomethine-H method.

Reagent Preparation

3.1.1 Azomethine-H Solution

-

Weigh 0.45 g of Azomethine-H and 1.0 g of L-ascorbic acid.

-

Dissolve both in 100 mL of deionized water. Gentle heating in a water bath may be required to aid dissolution.

-

Cool the solution to room temperature.

-

Store the reagent in a refrigerator. It is recommended to prepare this solution fresh weekly.

3.1.2 Buffer-Masking Solution (pH 5.2)

-

Dissolve 250 g of ammonium (B1175870) acetate (B1210297) and 15 g of disodium (B8443419) EDTA in 400 mL of deionized water.

-

Slowly add 125 mL of glacial acetic acid while stirring.

-

This solution acts as a buffer to maintain the optimal pH for the complex formation and masks interfering metal ions.

Spectrophotometric Analysis of Boron

-

Pipette a known volume of the sample solution into a suitable container (e.g., a plastic tube).

-

Add the Buffer-Masking solution and mix thoroughly.

-

Add the Azomethine-H solution and mix again.

-

Allow the mixture to stand for at least 60 minutes at room temperature for full color development.

-

Measure the absorbance of the solution at the predetermined absorption maximum (typically around 415 nm) using a spectrophotometer.

-

Prepare a calibration curve using standard boron solutions of known concentrations and follow the same procedure.

-

Determine the boron concentration in the sample by comparing its absorbance to the calibration curve.

Visualized Workflows and Reactions

The following diagrams, generated using Graphviz, illustrate the chemical reaction for the formation of the Azomethine-H boron complex and the experimental workflow for boron determination.

References

Synthesis of Azomethine-H Reagent: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of the Azomethine-H reagent, a crucial colorimetric agent for boron determination and a versatile building block in medicinal chemistry. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow.

Introduction

Azomethine-H, chemically known as 4-hydroxy-5-((2-hydroxyphenyl)methyleneamino)naphthalene-2,7-disulfonic acid, is a widely used reagent in analytical chemistry, particularly for the colorimetric determination of boron.[1][2] Its ability to form a stable, colored complex with borate (B1201080) ions allows for sensitive and accurate quantification.[1][2] Beyond its analytical applications, the azomethine functional group is a key pharmacophore in various drug discovery programs, exhibiting a wide range of biological activities. This guide details a robust and high-yield synthesis protocol for Azomethine-H, adapted from established methodologies, to facilitate its preparation in a research laboratory setting.

Chemical Synthesis Pathway

The synthesis of Azomethine-H is achieved through the condensation reaction between H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) and salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). This reaction, characteristic of azomethine synthesis, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.

References

An In-depth Technical Guide to Boron Detection Using Azomethine-H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the detection of boron using the Azomethine-H method. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to apply this well-established spectrophotometric technique for accurate and sensitive boron quantification.

Core Principle of Boron Detection with Azomethine-H

The Azomethine-H method is a widely used colorimetric technique for the determination of boron in various matrices, including water, soil, and biological samples. The fundamental principle of this method lies in the chemical reaction between boric acid (or borate (B1201080) ions) and Azomethine-H in a buffered aqueous solution. This reaction forms a stable, yellow-colored complex, and the intensity of the color is directly proportional to the concentration of boron in the sample. The absorbance of this complex is then measured using a spectrophotometer at a specific wavelength, typically in the range of 410-430 nm, to quantify the boron content.

The chemical reaction involves the condensation of boric acid with Azomethine-H, which is itself formed from the reaction of H-acid (8-amino-1-naphthol-3,6-disulfonic acid) and salicylaldehyde.[1] The presence of boron catalyzes the formation of the Azomethine-H-boron complex. The reaction is typically carried out in a slightly acidic to neutral pH environment (pH 5.2-6.0) to ensure optimal complex formation and color development.[2] To prevent interference from metal ions that can also form colored complexes, a masking agent such as ethylenediaminetetraacetic acid (EDTA) is commonly added to the reaction mixture.

Quantitative Data Summary

The Azomethine-H method for boron detection exhibits robust analytical performance. The following table summarizes key quantitative parameters from various studies, providing a comparative overview.

| Parameter | Reported Value(s) | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | 410 nm, 411 nm, 412 nm, 413 nm, 414 nm, 415 nm, 420 nm, 430 nm | [1][2][3][4][5] |

| Linear Range | Up to 3 ppm, 1-10 ppm, 0.2 - 1.5 mg/L, 0.08 - 3.00 ppm | [3][6][7] |

| Limit of Detection (LOD) | 0.0514 ppm, 0.1 mg/L, 0.04 ppm | [6][7] |

| Limit of Quantification (LOQ) | 0.08 ppm | [7] |

| Molar Absorptivity | 8300 L mol⁻¹ cm⁻¹ | |

| Reaction Time (Color Development) | 15 minutes, 30-40 minutes, 40 minutes, 1 hour | [1][3][5] |

| Optimal pH | 4.5 - 5.8, 5.24 ± 0.02, ~6.0 | [2] |

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the analytical procedure for boron determination using the Azomethine-H method.

3.1. Reagent Preparation

-

Azomethine-H Reagent:

-

Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid.[5]

-

Dissolve in approximately 50 mL of deionized water in a 100 mL volumetric flask.[5]

-

Gently heat in a water bath to aid dissolution.[5]

-

Cool to room temperature and dilute to the 100 mL mark with deionized water.[5]

-

Store the reagent in a refrigerator. The solution is typically stable for up to 48 hours.[5]

-

-

Buffer-Masking Agent Solution:

-

Weigh 250 g of ammonium (B1175870) acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[5]

-

Dissolve these components in 400 mL of deionized water in a 1 L beaker.[5]

-

Slowly add 125 mL of glacial acetic acid and mix well.[5]

-

-

Standard Boron Stock Solution (1000 ppm):

-

Working Standard Solutions:

-

Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired analytical range (e.g., 0.1 to 10 ppm).

-

3.2. Analytical Procedure

-

Sample Preparation:

-

Color Development:

-

Pipette a known volume of the sample or standard solution (e.g., 3 mL) into a test tube.[5]

-

Add a specific volume of the buffer-masking agent solution (e.g., 1 mL) and mix well.[5]

-

Add a designated volume of the Azomethine-H reagent (e.g., 1 mL) and mix thoroughly.[5]

-

Allow the solution to stand for a specified period (e.g., 1 hour) for full color development.[5]

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the predetermined wavelength of maximum absorbance (e.g., 420 nm).

-

Use a reagent blank (containing all reagents except the boron standard or sample) to zero the instrument.

-

Measure the absorbance of the standard solutions and the sample solutions.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding boron concentrations.

-

Determine the boron concentration in the sample by interpolating its absorbance value on the calibration curve.

-

Visualizations

4.1. Signaling Pathway: Boron-Azomethine-H Complex Formation

Caption: Boron-Azomethine-H complex formation pathway.

4.2. Experimental Workflow for Boron Detection

Caption: Experimental workflow for boron analysis.

References

- 1. cdn.hach.com [cdn.hach.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. images.hach.com [images.hach.com]

- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. lajans.com.ng [lajans.com.ng]

- 8. cdn.hach.com [cdn.hach.com]

- 9. tandfonline.com [tandfonline.com]

Azomethine-H Monosodium Salt Hydrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Azomethine-H monosodium salt hydrate (B1144303), a crucial reagent in various analytical and research applications. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams to facilitate a deeper understanding of the compound's properties.

Core Properties

Azomethine-H monosodium salt hydrate is a yellow to orange powder widely used as a colorimetric reagent, particularly for the determination of boron in various samples such as soil, plants, and water.[1] Its utility in these applications is intrinsically linked to its solubility and stability characteristics.

Solubility Profile

This compound exhibits solubility in a range of polar solvents. Quantitative solubility data is summarized in the table below. The dissolution in aqueous solutions can be facilitated by gentle heating.

| Solvent | Concentration | Observations |

| 1 M Sodium Hydroxide (NaOH) | 49.00 - 51.00 mg/mL | Yellow to orange solution |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Sonication is recommended[2] |

| Water | Soluble; approx. 18 g/L (based on protocol) | Gentle heating aids dissolution[3][4][5][6] |

| Ethanol | Soluble | Quantitative data not specified[4][5][6] |

| Acetone | Soluble | Quantitative data not specified[4][5][6] |

Stability Characteristics

The stability of this compound is crucial for its reliable use in experimental settings. It is a chemically stable compound under standard ambient conditions.[7][8]

Key Stability Factors:

-

Storage: The solid compound is stable for at least two years when stored at room temperature, protected from light and moisture.[3][6]

-

Solution Stability: An aqueous reagent solution of Azomethine-H containing ascorbic acid as an antioxidant is stable for up to 20-48 hours when stored properly (e.g., refrigerated and protected from light).[3]

-

pH: The optimal pH for the formation of the boron-azomethine H complex is in the range of 5.2 to 6.0.[9] The stability of the complex, and by extension the reagent in the reaction mixture, is influenced by pH.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[7]

-

Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[10]

Experimental Protocols

The most well-documented application of this compound is in the spectrophotometric determination of boron. Below are detailed experimental protocols for this method.

Preparation of Azomethine-H Reagent Solution

This protocol details the preparation of the Azomethine-H reagent for colorimetric analysis.

Materials:

-

This compound

-

Deionized water

-

Ascorbic acid

-

100 mL volumetric flask

-

Hot water bath

Procedure:

-

Weigh 0.90 g of this compound and transfer it to a 100 mL volumetric flask containing approximately 50 mL of deionized water.[3]

-

Add 2.0 g of ascorbic acid to the flask.[3]

-

Gently heat the mixture in a hot water bath to dissolve the solids.[3]

-

Allow the solution to cool to room temperature.

-

Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.[3]

-

If the solution appears turbid, gently reheat it in the hot water bath until it clarifies. Allow it to cool and ensure the final volume is 100 mL.[3]

-

Store the reagent solution in a refrigerator for up to 48 hours.[3]

Spectrophotometric Determination of Boron

This protocol outlines the procedure for using the prepared Azomethine-H reagent to determine the concentration of boron in a sample.

Materials:

-

Sample containing boron (e.g., soil extract, water sample)

-

Azomethine-H reagent solution (prepared as in 4.1)

-

Buffer-masking agent (e.g., ammonium (B1175870) acetate, EDTA)[3]

-

Polystyrene test tubes

-

Pipettes

-

Spectrophotometer

Procedure:

-

Pipette a known volume of the sample extract (e.g., 3 mL) into a polystyrene test tube.[3]

-

Add a specific volume of a buffer-masking agent (e.g., 1 mL) to the test tube and mix well. The buffer is crucial to maintain the optimal pH for the reaction.[3]

-

Add a known volume of the Azomethine-H reagent solution (e.g., 1 mL) to the test tube and mix thoroughly.[3]

-

Allow the solution to stand for a specified period (e.g., 1 hour) for full color development.[3]

-

Measure the absorbance of the solution using a spectrophotometer at a wavelength of 410-430 nm.[3][7]

-

The boron concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standard boron solutions.

Visual Diagrams

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Factors influencing the stability of Azomethine-H.

Caption: Workflow for boron analysis using Azomethine-H.

References

- 1. Azomethine-H-monosodium salt hydrate [himedialabs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 4. scribd.com [scribd.com]

- 5. AZOMETHIN-H MONOSODIUM SALT HYDRATE | 206752-32-1 [chemicalbook.com]

- 6. This compound - CAS-Number 206752-32-1 - Order from Chemodex [chemodex.com]

- 7. cdn.hach.com [cdn.hach.com]

- 8. lobachemie.com [lobachemie.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Guide to Qualitative Boron Detection Using Azomethine-H Monosodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the use of Azomethine-H monosodium salt hydrate (B1144303) for the qualitative determination of boron. It covers the core chemical principles, detailed experimental protocols, and potential interferences, tailored for a scientific audience.

Principle of the Method

The qualitative test for boron using Azomethine-H is a colorimetric method. In an acidic to neutral solution (optimally pH 5.2 to 5.3), borate (B1201080) ions react with Azomethine-H to form a stable, yellow-colored complex.[1][2] The intensity of the yellow color is proportional to the concentration of boron, allowing for a visual qualitative assessment of its presence. The reaction is specific and sensitive, making it a reliable method for the detection of boron in various aqueous samples.[1]

The underlying chemistry involves the condensation of boric acid with Azomethine-H (4-hydroxy-5-(2-hydroxybenzylideneamino)-naphthalene-2,7-disulfonic acid monosodium salt hydrate) to form a bischelate complex.[3] This complex formation leads to a shift in the absorption spectrum, resulting in the visible yellow color.

Quantitative Data Summary

While this guide focuses on the qualitative application, the following tables summarize the key quantitative parameters of the Azomethine-H method for boron determination as established in the scientific literature. This data is useful for understanding the sensitivity and optimal conditions of the reaction.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [1] |

| Optimal pH | 5.24 ± 0.02 | [1] |

| Limit of Detection (LOD) | 0.0514 ppm (mg/L) | [1] |

| Linear Range | Up to 3 ppm (mg/L) | [1] |

| Time for Full Color Development | 40 - 60 minutes | [1][3] |

Table 1: Key Quantitative Parameters of the Azomethine-H Method for Boron Determination.

| Interfering Substance | Interference Level | Reference |

| Mn²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺, PO₄³⁻, SO₄²⁻, NO₃⁻ | 1000 mg/L | [2] |

| Cl⁻, NH₄⁺ | 500 mg/L | [2] |

| Fe²⁺, Fe³⁺ | 25 mg/L | [2] |

Table 2: Common Ions and Their Interference Levels in the Azomethine-H Method. The use of a masking agent like EDTA is common to chelate interfering metal ions.[1]

Experimental Protocols

This section provides detailed methodologies for preparing the necessary reagents and performing a qualitative test for boron.

Reagent Preparation

3.1.1 Azomethine-H Solution

-

Weigh 0.5 g of Azomethine-H monosodium salt hydrate and 1.0 g of L-ascorbic acid.[1]

-

Dissolve both in 50 mL of deionized water. Gentle heating in a water bath may be required to aid dissolution.[3]

-

Transfer the solution to a plastic bottle and store in a refrigerator. The solution is stable for up to 48 hours.[3] The L-ascorbic acid acts as an antioxidant, preventing the reagent from darkening over time.[1]

3.1.2 Buffer-Masking Agent Solution

-

Dissolve 50 g of ammonium (B1175870) acetate (B1210297) in 100 mL of deionized water.[1]

-

To this solution, add 25 mL of glacial acetic acid.[1]

-

Add 1.4 g of EDTA disodium (B8443419) salt to the mixture.[1] The EDTA serves to mask potential interference from metal ions.[1]

-

Mix thoroughly until all components are dissolved.

Qualitative Test Procedure

This procedure is designed for the visual assessment of boron. It is recommended to run a positive control (a known boron solution) and a negative control (deionized water) alongside the unknown sample for reliable comparison.

-

Sample Preparation: Pipette 10 mL of the sample to be tested into a clean test tube.

-

pH Adjustment and Masking: Add 2.5 mL of the Buffer-Masking Agent Solution to the test tube. Mix well. This will adjust the pH to the optimal range for the reaction and chelate interfering ions.[1]

-

Color Development: Add 2.5 mL of the Azomethine-H Solution to the test tube.[1]

-

Incubation: Cap the test tube and invert several times to mix thoroughly. Allow the solution to stand at room temperature for 40-60 minutes for full color development.[1][3]

-

Visual Observation: Observe the color of the solution against a white background.

-

Positive Result: The development of a distinct yellow color indicates the presence of boron. The intensity of the color will be proportional to the concentration of boron.

-

Negative Result: The solution will remain colorless or show a very faint yellowish tinge, similar to the negative control.

-

Visualizations

Signaling Pathway of Boron Detection

Caption: Chemical reaction pathway for the detection of boron using Azomethine-H.

Experimental Workflow for Qualitative Boron Test

Caption: Step-by-step workflow for the qualitative boron test using Azomethine-H.

References

Methodological & Application

Application Notes and Protocols for Boron Determination in Soil Samples using the Azomethine-H Method

Introduction

The determination of boron in soil is crucial for agricultural productivity, as it is an essential micronutrient for plants, yet it can be toxic at high concentrations. The Azomethine-H method is a widely adopted spectrophotometric procedure for quantifying water-soluble boron in soil extracts. This method is favored for its sensitivity, reliability, and convenience, as it does not require the use of concentrated acids.[1][2] Azomethine-H reacts with boric acid in an aqueous medium to form a stable, yellow-colored complex, the absorbance of which is measured to determine the boron concentration.[1][3] This application note provides a comprehensive overview, detailed experimental protocols, and performance data for the Azomethine-H method.

Principle of the Method

The Azomethine-H method is based on the reaction between boric acid (H₃BO₃) and Azomethine-H in a buffered aqueous solution at a pH of approximately 5.1.[1] This reaction forms a yellow-colored complex.[3] The intensity of the color is directly proportional to the boron concentration and is measured spectrophotometrically at a wavelength of 420 nm.[1][4] A buffer-masking solution, typically containing ammonium (B1175870) acetate (B1210297) and EDTA, is used to control the pH and prevent interference from other ions that may be present in the soil extract.[1][4]

Quantitative Data Summary

The performance of the Azomethine-H method can vary slightly depending on the specific laboratory conditions and equipment. The following table summarizes key quantitative parameters from various studies.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance | 420 nm | [1][4] |

| pH of Reaction | ~5.1 | [1] |

| Limit of Detection | 0.02 - 0.04 ppm | [5] |

| Limit of Quantification | 0.08 ppm | [5] |

| Linear Dynamic Range | 0.08 - 3.00 ppm | [5] |

| Reaction Time (Color Development) | 30 - 60 minutes | [4][6] |

Experimental Protocols

Extreme care must be taken to avoid boron contamination. It is highly recommended to use plasticware or low-boron glassware for all preparations and analyses.[4]

1. Reagent Preparation

-

Boron Stock Solution (1000 mg/L): Dissolve 5.716 g of boric acid (H₃BO₃) in deionized water and dilute to a final volume of 1 L in a volumetric flask.[4]

-

Boron Stock Solution (20 mg/L): Pipette 20 mL of the 1000 mg/L boron stock solution into a 1 L volumetric flask and dilute to the mark with deionized water.[4]

-

Boron Working Standards: Prepare a series of working standards (e.g., 0, 1, 2, 4, 5 mg/L) by diluting appropriate volumes of the 20 mg/L boron stock solution in 100 mL volumetric flasks with deionized water.[4]

-

Buffer-Masking Solution: In a 1 L plastic beaker, dissolve 250 g of ammonium acetate (CH₃COONH₄) and 15 g of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA-Na₂) in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid (CH₃COOH) and mix thoroughly.[4]

-

Azomethine-H Reagent (0.45% w/v): Dissolve 0.45 g of Azomethine-H in 100 mL of a 1% L-ascorbic acid solution. This reagent should be prepared fresh weekly and stored in a refrigerator.[4]

-

Extracting Solution (0.01M CaCl₂): Dissolve 1.5 g of calcium chloride dihydrate (CaCl₂·2H₂O) in approximately 600 mL of deionized water in a 1 L volumetric flask. Dilute to the mark with deionized water and mix well.[4]

2. Soil Sample Extraction (Hot Water/CaCl₂ Method)

-

Weigh 10 g of air-dried soil into a boiling flask.

-

Add 20 mL of the 0.01M CaCl₂ extracting solution.[4]

-

Attach a reflux condenser to the flask and heat to boiling for 5 minutes.[1]

-

Cool the suspension and filter it into a plastic bottle.[1]

3. Color Development and Measurement

-

Pipette a 1 mL aliquot of the soil extract (or standard solution) into a plastic tube.[4]

-

Add 2 mL of the Buffer-masking solution and mix thoroughly.[4]

-

Add 2 mL of the Azomethine-H reagent and mix the contents thoroughly.[4]

-

Allow the mixture to stand for 30 minutes for color development.[1][4]

-

Measure the absorbance of the solution at a wavelength of 420 nm using a spectrophotometer.[4]

-

Prepare a standard curve by plotting the absorbance of the working standards against their known concentrations.

-

Determine the boron concentration in the soil extracts from the standard curve.

Interferences

The Azomethine-H method is generally selective for boron. However, high concentrations of certain ions can interfere with the analysis. The use of EDTA in the buffer solution helps to mask interference from many metal ions.[7] Ions such as fluoride, aluminum, iron, and copper can potentially interfere at high concentrations.[8] Thioglycolic acid can be used to suppress interference from iron.[9]

Experimental Workflow

Caption: Experimental workflow for boron determination in soil using the Azomethine-H method.

Chemical Reaction Pathway

Caption: Simplified reaction pathway for the formation of the colored complex.

References

- 1. researchjournal.co.in [researchjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. cdn.hach.com [cdn.hach.com]

- 4. udel.edu [udel.edu]

- 5. lajans.com.ng [lajans.com.ng]

- 6. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Spectrophotometric Determination of Boron in Plant Tissue using Azomethine-H

Introduction

Boron is an essential micronutrient for the healthy growth and development of plants. Its accurate quantification in plant tissues is crucial for diagnosing deficiencies or toxicities, thereby optimizing crop yield and quality. The Azomethine-H method is a widely adopted, simple, and sensitive spectrophotometric procedure for determining boron concentrations in various biological and environmental samples, including plant tissues.[1][2] This method relies on the formation of a stable, colored complex between boron and the Azomethine-H reagent in a buffered aqueous solution.[2][3] The intensity of the resulting yellow color is directly proportional to the boron concentration and is measured using a spectrophotometer at a specific wavelength. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development for the accurate determination of boron in plant tissue.

Principle

The Azomethine-H method is based on the reaction of boric acid with Azomethine-H in an aqueous medium at a pH of approximately 5.1 to form a yellow-colored complex.[2][3] The absorbance of this complex is measured spectrophotometrically, typically at a wavelength of 420 nm.[2][4] To prevent interference from other ions commonly found in plant tissue digests, such as iron, copper, and aluminum, a buffer-masking agent containing EDTA (ethylenediaminetetraacetic acid) and other complexing agents is used.[1][5] Ascorbic acid is also added to the Azomethine-H reagent to prevent its oxidation and maintain its stability.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and reagent compositions for the spectrophotometric determination of boron using the Azomethine-H method.

Table 1: Key Experimental Parameters

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [3][6] |

| Optimal pH | ~5.1 | [2][3] |

| Reaction Time (Color Development) | 1 hour | [4][6] |

| Stability of Boron-Azomethine-H Complex | 45 to 120 minutes | [4] |

Table 2: Reagent Composition

| Reagent | Component | Concentration/Amount | Reference |

| Azomethine-H Reagent | Azomethine-H | 0.45 g - 0.90 g per 100 mL | [2][6] |

| L-Ascorbic Acid | 1 g - 2 g per 100 mL | [2][6] | |

| Deionized Water | to 100 mL | [2][6] | |

| Buffer-Masking Agent | Ammonium (B1175870) Acetate | 250 g per 1 L | [6] |

| EDTA Tetrasodium (B8768297) Salt | 25 g per 1 L | [6] | |

| Nitrilotriacetic Acid Disodium (B8443419) Salt | 10 g per 1 L | [6] | |

| Glacial Acetic Acid | 125 mL per 1 L | [6] | |

| Deionized Water | to 1 L | [6] | |

| Boron Stock Solution (100 ppm) | Boric Acid (H₃BO₃) | 0.5714 g per 1 L | [4] |

| Deionized Water | to 1 L | [4] | |

| Sample Extractant | 0.36 N Sulfuric Acid (H₂SO₄) | [1][8] |

Experimental Protocols

1. Preparation of Reagents

-

Azomethine-H Reagent: In a 100 mL volumetric flask, dissolve 0.90 g of Azomethine-H and 2 g of ascorbic acid in approximately 50 mL of deionized water.[6] Gently heat the solution in a water bath to aid dissolution. After cooling to room temperature, dilute to the mark with deionized water and mix thoroughly. Store this reagent in a dark plastic bottle in a refrigerator for up to 48 hours.[4][6]

-

Buffer-Masking Agent: In a 1 L beaker, dissolve 250 g of ammonium acetate, 25 g of EDTA tetrasodium salt, and 10 g of nitrilotriacetic acid disodium salt in 400 mL of deionized water.[6] Slowly add 125 mL of glacial acetic acid while stirring. Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.[6]

-

Boron Stock Solution (100 ppm): Accurately weigh 0.5714 g of analytical grade boric acid (H₃BO₃) and dissolve it in deionized water in a 1 L volumetric flask.[4] Dilute to the mark with deionized water and mix well. Store in a plastic bottle.

-

Boron Standard Solutions: Prepare a series of standard solutions (e.g., 0, 1, 2, 3, 4, 5 ppm B) by diluting the 100 ppm boron stock solution with the same extractant solution used for the plant samples (e.g., 0.36 N H₂SO₄).[4]

2. Plant Tissue Sample Preparation (Dry Ashing Method)

-

Weigh approximately 0.5 g to 1.0 g of dried and ground plant tissue into a porcelain crucible.[4]

-

Place the crucible in a muffle furnace and ash the sample at 500-600°C for 4-6 hours, or until a white or gray ash is obtained.[4][9]

-

Allow the crucibles to cool completely.

-

Add 10 mL of 0.36 N sulfuric acid (H₂SO₄) to each crucible to dissolve the ash.[1][8]

-

Let the solution stand for 1 hour at room temperature with occasional swirling to ensure complete extraction of boron.[1][8]

-

Filter the extract through Whatman #42 filter paper into a clean plastic tube.[6] This filtrate is now ready for boron analysis.

3. Color Development and Spectrophotometric Measurement

-

Pipette 3 mL of the plant tissue extract or standard solution into a polystyrene test tube.[6]

-

Add 1 mL of the Buffer-Masking Agent to the test tube and mix well.[6]

-

Add 1 mL of the Azomethine-H Reagent and mix thoroughly.[6]

-

Allow the solution to stand for 1 hour at room temperature for full color development.[6]

-

Set the spectrophotometer to a wavelength of 420 nm.

-

Use the 0 ppm boron standard (reagent blank) to zero the spectrophotometer.

-

Measure the absorbance of the standard solutions and the sample solutions.[4]

4. Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding boron concentrations (in ppm).

-

Determine the concentration of boron in the sample extracts from the calibration curve using their measured absorbance values.

-

Calculate the final boron concentration in the original plant tissue sample, taking into account the initial sample weight and the volume of the extractant.

Mandatory Visualizations

Caption: Experimental workflow for the spectrophotometric determination of boron in plant tissue.

Interferences

Several ions can interfere with the Azomethine-H method, including fluoride, aluminum, iron, and copper.[10] However, the use of a buffer-masking solution containing EDTA and other chelating agents effectively eliminates the interference from common cations found in plant tissue digests.[1][5]

Safety Precautions

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves. All chemical waste should be disposed of in accordance with institutional and local regulations. The dry ashing procedure should be performed in a well-ventilated area or a fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. researchjournal.co.in [researchjournal.co.in]

- 3. lajans.com.ng [lajans.com.ng]

- 4. tandfonline.com [tandfonline.com]

- 5. An automated procedure for the determination of boron in plant tissue - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 7. cdn.hach.com [cdn.hach.com]

- 8. Boron determination in plant tissue by the azomethine H method | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocol for Boron Analysis in Water using Azomethine-H Monosodium Salt Hydrate

Introduction

Boron is a naturally occurring element that is essential for plant growth in trace amounts but can be toxic at higher concentrations.[1][2] Its presence in irrigation and drinking water is, therefore, a critical parameter to monitor.[1] The Azomethine-H method is a widely used spectrophotometric technique for the determination of boron in various water samples, including seawater, brine, and wastewater.[3][4][5][6] This method is favored for its simplicity, sensitivity, and reduced interference from other ions commonly found in water. The principle of the method is based on the reaction of borate (B1201080) ions with Azomethine-H in a slightly acidic medium to form a yellow-colored complex, the absorbance of which is measured spectrophotometrically.[7]

Principle of the Method

In an acidic medium, borate ions react with Azomethine-H to form a stable, yellow-colored complex.[7] The intensity of the color produced is directly proportional to the boron concentration in the sample. The reaction is typically carried out at a pH between 4.5 and 5.8, and the resulting complex exhibits maximum absorbance at a wavelength of approximately 410-420 nm.[3][4][5] EDTA is often included in the buffer solution to mask interference from various metal ions.[3][5]

Quantitative Data Summary

The performance of the Azomethine-H method for boron analysis is summarized in the tables below. These values represent typical performance characteristics and may vary slightly depending on the specific laboratory conditions and instrumentation.

Table 1: Method Performance Characteristics

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 410 - 420 nm | [3][4][7] |

| Optimum pH | 4.5 - 5.8 (typically ~5.2) | [3][5] |

| Linearity Range | Up to 3.0 ppm (mg/L) | [4] |

| Limit of Detection (LOD) | 0.02 - 0.0514 ppm (mg/L) | [4] |

| Limit of Quantification (LOQ) | ~0.08 ppm (mg/L) | [4] |

| Molar Absorptivity | ~8,300 L mol⁻¹ cm⁻¹ | [3][5] |

| Color Development Time | 40 - 120 minutes | [4] |

Table 2: Potential Interferences

| Interfering Ion | Tolerance Level | Notes |

| Various Metal Ions | High | Effectively masked by the addition of EDTA.[3][5] |

| Chloride | > 1000 ppm | May interfere at very high concentrations.[4] |

| Phenol | > 10 ppm | Can cause interference.[4] |

| Iron (Fe) | Can interfere | Interference can be suppressed by the addition of thioglycolic acid.[8] |

Experimental Protocol

This protocol provides a detailed methodology for the determination of boron in water samples using the Azomethine-H method.

Reagents and Solutions

All reagents should be of analytical grade.

-

Deionized Water: Use high-purity, boron-free deionized water for all reagent preparations and dilutions.

-

Boron Stock Solution (100 mg/L): Dissolve 0.5716 g of boric acid (H₃BO₃) in 1000 mL of deionized water. Store in a polyethylene (B3416737) bottle.

-

Boron Standard Solutions: Prepare a series of standard solutions (e.g., 0.2, 0.5, 1.0, 2.0, 3.0 mg/L) by diluting the boron stock solution with deionized water.

-

Buffer-Masking Solution: Dissolve 250 g of ammonium (B1175870) acetate (B1210297) (CH₃COONH₄) in 400 mL of deionized water. Add 125 mL of glacial acetic acid (CH₃COOH). Dissolve 1.4 g of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA) in this solution. Dilute to 1000 mL with deionized water.[9] The pH of this solution should be approximately 5.2.

-

Azomethine-H Solution (0.45% w/v): Dissolve 0.45 g of Azomethine-H monosodium salt hydrate (B1144303) and 1.0 g of L-ascorbic acid in 100 mL of deionized water.[9] Gentle warming in a water bath may be required to aid dissolution.[9] The ascorbic acid acts as an antioxidant.[2] This solution should be stored in a dark, refrigerated container and is typically stable for up to a few days.[7][9]

Sample Preparation

-

Water samples should be collected in clean polyethylene bottles.

-

If the samples contain particulate matter, they should be filtered through a 0.45 µm membrane filter prior to analysis.

Analytical Procedure

-

Pipette 5.0 mL of the water sample (or standard solution) into a clean plastic test tube.

-

Add 2.0 mL of the Buffer-Masking Solution to the test tube and mix thoroughly.

-

Add 2.0 mL of the Azomethine-H solution to the test tube and mix again.

-

Allow the solution to stand at room temperature for at least 60 minutes to ensure full color development.[4] Some protocols suggest waiting between 60 to 120 minutes.[4]

-

Prepare a blank solution by using 5.0 mL of deionized water in place of the sample and following the same procedure.

-

Measure the absorbance of the standards and the sample against the blank at 415 nm using a spectrophotometer.

Calibration and Calculation

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their known boron concentrations.

-

Determine the concentration of boron in the sample by comparing its absorbance to the calibration curve.

-

The result can be calculated using the linear regression equation derived from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the Azomethine-H method.

Caption: Experimental workflow for boron analysis using the Azomethine-H method.

Caption: Simplified reaction pathway for the formation of the boron-Azomethine-H complex.

References

- 1. cdn.hach.com [cdn.hach.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrophotometric Determination of Boron in Sea Water, Brine and Bittern Using Azomethine H [jstage.jst.go.jp]

- 4. lajans.com.ng [lajans.com.ng]

- 5. Spectrophotometric determination of boron in sea water, brine and bittern using azomethine H [inis.iaea.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. cdn.hach.com [cdn.hach.com]

- 8. tandfonline.com [tandfonline.com]

- 9. aesl.ces.uga.edu [aesl.ces.uga.edu]

Application Notes and Protocols for Azomethine-H Colorimetric Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azomethine-H is a widely used reagent for the colorimetric determination of boron in various samples, including soil extracts, plant tissues, water, and other biological materials.[1][2][3] The method relies on the formation of a stable, colored complex between boron and Azomethine-H in an aqueous solution. The intensity of the resulting color, typically measured between 410 and 430 nm, is directly proportional to the boron concentration.[4] This technique is favored for its simplicity, sensitivity, and the avoidance of hazardous reagents like concentrated sulfuric acid, which are common in other boron determination methods.[1][5]

Principle of the Method

The fundamental principle of the Azomethine-H method is the reaction of boric acid or borate (B1201080) ions with Azomethine-H in a buffered, slightly acidic medium to form a yellow-orange complex. Ascorbic acid is often added to the reagent solution to prevent oxidation and maintain stability.[6] A buffer-masking agent, typically containing ammonium (B1175870) acetate (B1210297) and EDTA, is used to control the pH and chelate interfering metal ions.[4][7] The absorbance of the colored complex is then measured using a spectrophotometer, and the boron concentration is determined by comparison with a standard curve.

Experimental Protocols

Preparation of Reagents

A critical step for accurate and reproducible results is the correct preparation of the Azomethine-H and buffer-masking solutions. Several formulations have been reported, with slight variations in component concentrations. The following protocols are based on established and improved methods.

Protocol 1: Standard Azomethine-H Solution

This protocol is a commonly cited method for preparing the Azomethine-H reagent.

-

Weigh 0.90 g of Azomethine-H and 2.0 g of ascorbic acid.[4]

-

Transfer both solids into a 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water.

-

Gently heat the mixture in a water bath to facilitate dissolution.

-

Once dissolved and cooled to room temperature, dilute to the 100 mL mark with deionized water and mix thoroughly.

-

If the solution appears turbid, reheat it gently in a water bath until it becomes clear, then allow it to cool and readjust the volume to 100 mL.

-

Store the solution in a refrigerator. It is recommended to use the solution within 48 hours for optimal performance.[4]

Protocol 2: Buffer-Masking Agent

This solution helps to maintain the optimal pH for the reaction and sequesters interfering metal ions.

-

Weigh 250 g of ammonium acetate, 25 g of EDTA tetrasodium (B8768297) salt, and 10 g of nitrilotriacetic acid disodium (B8443419) salt.[4]

-

Dissolve these components in 400 mL of deionized water in a 1 L beaker.

-

Slowly add 125 mL of glacial acetic acid while stirring.

-

Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix well.

Quantitative Data for Reagent Preparation

The following table summarizes the quantitative data for the preparation of the necessary reagents.

| Reagent Component | Protocol 1 (Azomethine-H Solution) | Protocol 2 (Buffer-Masking Agent) |

| Azomethine-H | 0.90 g / 100 mL | - |

| Ascorbic Acid | 2.0 g / 100 mL | - |

| Ammonium Acetate | - | 250 g / 1 L |

| EDTA Tetrasodium Salt | - | 25 g / 1 L |

| Nitrilotriacetic Acid Disodium Salt | - | 10 g / 1 L |

| Glacial Acetic Acid | - | 125 mL / 1 L |

| Deionized Water | to 100 mL | to 1 L |

Colorimetric Analysis Workflow

The following protocol outlines the steps for determining boron concentration in a sample extract.

-

Pipette 3 mL of the sample extract into a polystyrene test tube.

-

Add 1 mL of the Buffer-Masking Agent and mix well.

-

Add 1 mL of the Azomethine-H solution and mix thoroughly.

-

Allow the solution to stand for 1 hour at room temperature for full color development.[4]

-

Measure the absorbance of the solution at 430 nm using a spectrophotometer.[4]

-

Prepare a reagent blank using deionized water instead of the sample extract and follow the same procedure.

-

Construct a calibration curve using standard boron solutions of known concentrations.

-

Determine the boron concentration in the sample by comparing its absorbance to the calibration curve.

Visualizations

Experimental Workflow for Boron Analysis

Caption: Workflow for boron determination using the Azomethine-H method.

Signaling Pathway: Boron-Azomethine-H Complex Formation

Caption: Reaction of boron with Azomethine-H to form a colored complex.

Method Parameters and Performance

The performance of the Azomethine-H method is characterized by several key parameters, which are summarized below.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 410 - 430 nm | [4] |

| Linearity Range | 0.2 to 10 µg B/mL | [8] |

| Limit of Detection (LOD) | ≤ 0.05 mg/L | [7] |

| Reaction Time (Color Development) | 1 hour | [4] |

| Optimum pH | 5.24 ± 0.02 |

Potential Interferences

While the Azomethine-H method is robust, certain ions can interfere with the colorimetric determination. The use of a buffer-masking agent with EDTA helps to mitigate many of these interferences.[7][9] However, high concentrations of the following ions have been reported to cause interference:

-

Aluminum (Al)

-

Copper (Cu)

-

Iron (Fe)

-

Zinc (Zn)

-

Molybdate (Mo)

It is crucial for researchers to be aware of the composition of their samples and to perform appropriate validation, such as spike and recovery experiments, to ensure the accuracy of their results.[10]

Stability and Storage of Reagents

Proper storage of the Azomethine-H solution is essential for maintaining its reactivity and ensuring consistent results.

-

Azomethine-H Solution: Store in a refrigerator (4°C) in a closed, dark container.[7] The solution is typically stable for up to 48 hours.[4] Some formulations with glycerin may have extended stability up to one month.[7]

-

Azomethine-H Solid Reagent: Store at 4°C, sealed and protected from moisture and light.[11]

-

Buffer-Masking Agent: This solution is generally stable at room temperature when stored in a well-sealed container.

Conclusion

The Azomethine-H method provides a reliable and sensitive approach for the colorimetric analysis of boron. By following standardized protocols for reagent preparation and analysis, and by being mindful of potential interferences, researchers can obtain accurate and reproducible data. The information and protocols provided in these application notes serve as a comprehensive guide for scientists and professionals in various fields, including drug development, where the monitoring of trace elements is often critical.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn.hach.com [cdn.hach.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. lajans.com.ng [lajans.com.ng]

- 11. medchemexpress.com [medchemexpress.com]

Azomethine-H: Applications and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction